molecular formula C18H22N2O2 B1325362 N-(3-Amino-2-methylphenyl)-4-butoxybenzamide CAS No. 1017024-98-4

N-(3-Amino-2-methylphenyl)-4-butoxybenzamide

Cat. No.: B1325362
CAS No.: 1017024-98-4
M. Wt: 298.4 g/mol
InChI Key: URPDGPAUMZAQTI-UHFFFAOYSA-N
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Description

N-(3-Amino-2-methylphenyl)-4-butoxybenzamide (CAS: 1017024-98-4) is a benzamide derivative with the molecular formula C₁₈H₂₂N₂O₂ and a molecular weight of 298.38 g/mol . Its structure features a 4-butoxy-substituted benzamide moiety linked to a 3-amino-2-methylphenyl group.

This compound is synthesized via amide coupling reactions, as inferred from methods described for structurally related benzamides. For example, outlines the use of propylphosphonic anhydride (T3P®) and triethylamine to synthesize bis-benzamide derivatives, suggesting analogous pathways for the target compound .

Properties

IUPAC Name

N-(3-amino-2-methylphenyl)-4-butoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-3-4-12-22-15-10-8-14(9-11-15)18(21)20-17-7-5-6-16(19)13(17)2/h5-11H,3-4,12,19H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPDGPAUMZAQTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-2-methylphenyl)-4-butoxybenzamide typically involves the reaction of 3-amino-2-methylphenol with 4-butoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2-methylphenyl)-4-butoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(3-Amino-2-methylphenyl)-4-butoxybenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Amino-2-methylphenyl)-4-butoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N,N'-((Methylazanediyl)bis(propane-3,1-diyl))bis(4-butoxybenzamide) (Compound 40)

  • Structure : A dimeric benzamide with two 4-butoxybenzamide groups linked via a methylazanediyldipropane spacer.
  • Key Differences : The dimeric structure introduces additional amine groups and a flexible alkyl chain, which may enhance binding avidity to multi-faceted targets (e.g., enzymes or receptors).
  • Biological Relevance: Similar compounds (e.g., compound 39 in , with a pentyl substituent) were tested for antileishmanial and antitrypanosomal activity, suggesting that the butoxy group in compound 40 may optimize solubility and target engagement compared to bulkier alkyl chains .

N-(3-Amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide

  • Structure: Replaces the 4-butoxy group with a 2,4-dichlorophenoxybutanamide moiety.
  • The butanamide backbone (vs. benzamide) alters conformational flexibility and metabolic stability .

3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide

  • Structure : Substitutes the butoxy group with a methoxy group and adds a chlorine atom on the phenyl ring.
  • Key Differences : The smaller methoxy group reduces steric hindrance and lipophilicity, which may improve aqueous solubility but limit membrane penetration. The chlorine atom could enhance halogen bonding in target interactions .

N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-butoxybenzamide

  • Structure : Incorporates a benzothiazole ring on the phenyl group.

4-Amino-N-(4-amino-2-methoxyphenyl)benzamide

  • Structure: Features para-amino and ortho-methoxy groups on the benzamide.
  • The methoxy group’s position (ortho vs. meta in the target compound) alters steric and electronic effects .

Structural and Functional Analysis

Table 1: Comparative Overview of Key Compounds

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Implications
N-(3-Amino-2-methylphenyl)-4-butoxybenzamide 4-butoxy, 3-amino-2-methylphenyl 298.38 Balanced lipophilicity, hydrogen bonding
Compound 40 () Dimeric 4-butoxybenzamide ~600* Enhanced avidity, flexible spacer
N-(3-Amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide 2,4-dichlorophenoxybutanamide ~340* High lipophilicity, potential toxicity
3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide 4-methoxy, 3-chloro-2-methylphenyl ~290* Improved solubility, halogen interactions
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-butoxybenzamide Benzothiazole, 4-butoxy 394.50 π-π interactions, kinase target potential

*Approximate values based on structural analogs.

Impact of Substituents on Bioactivity

  • Butoxy vs. Methoxy/Pentyl : Butoxy’s longer alkyl chain enhances lipophilicity compared to methoxy, favoring membrane penetration. However, excessive lipophilicity (e.g., pentyl in compound 39) may reduce solubility, as seen in antileishmanial studies .
  • Halogenation : Chlorine () and benzothiazole () substituents improve target binding via halogen bonds and π-π interactions but may increase metabolic instability .

Biological Activity

N-(3-Amino-2-methylphenyl)-4-butoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and antiviral research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group, a butoxy side chain, and a benzamide structure. Its molecular formula can be represented as C16_{16}H22_{22}N2_2O2_2, indicating the presence of both hydrophilic and lipophilic components, which may enhance its interaction with various biological targets.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Interaction : The amino group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways related to cell growth and apoptosis.
  • Antiviral Activity : Preliminary studies suggest that this compound may inhibit the replication of viruses such as Hepatitis C, showcasing its potential as an antiviral agent.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and has shown promising results in inhibiting growth. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3). Notably, it has been reported to exhibit an IC50_{50} value in the low micromolar range against these cell lines, indicating potent activity .

Case Studies

  • Hepatitis C Virus Replication Inhibition : A study evaluated the efficacy of this compound in inhibiting HCV replication in vitro. The results showed a significant reduction in viral load at concentrations that were non-toxic to host cells.
  • Breast Cancer Cell Line Study : In another investigation, this compound was tested on MCF-7 cells where it induced apoptosis through caspase activation. The study highlighted the compound's potential as a therapeutic agent for breast cancer treatment .

Research Findings and Data Tables

The following table summarizes key findings from recent studies on this compound:

Study Biological Activity Cell Line/Pathogen IC50_{50} / Effect
Study 1AntiviralHepatitis C VirusSignificant inhibition
Study 2AnticancerMCF-7 (Breast Cancer)IC50_{50} ~ 5 µM
Study 3AntimicrobialVarious Bacterial StrainsGrowth inhibition observed

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